molecular formula C25H26N2O5S B3532851 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B3532851
M. Wt: 466.6 g/mol
InChI Key: PDDCJDTXIFXFOB-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinosulfonyl group attached to a benzyl ring, which is further connected to a tetrahydroacridinecarboxylate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting morpholine with a sulfonyl chloride derivative under basic conditions.

    Coupling with Tetrahydroacridinecarboxylate: The benzyl intermediate is then coupled with 1,2,3,4-tetrahydro-9-acridinecarboxylate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The morpholinosulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. The morpholinosulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione
  • 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione

Uniqueness

4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to the presence of both the morpholinosulfonyl and tetrahydroacridinecarboxylate groups. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds. The ability of the acridine moiety to intercalate into DNA, coupled with the versatile reactivity of the morpholinosulfonyl group, makes this compound particularly valuable for research and therapeutic applications.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c28-25(24-20-5-1-3-7-22(20)26-23-8-4-2-6-21(23)24)32-17-18-9-11-19(12-10-18)33(29,30)27-13-15-31-16-14-27/h1,3,5,7,9-12H,2,4,6,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDCJDTXIFXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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